1-(1-Methyl-3,3-di-2-thienyl-2-propen-1-yl)-piperidine,monohydrochloride
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Overview
Description
Piperidylthiambutene (hydrochloride) is a synthetic opioid analgesic drug from the thiambutene family. It has a potency comparable to morphine and is structurally distinct from fentanyl and its analogues . This compound has been sold as a designer drug and first appeared in the market in late 2018 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Piperidylthiambutene involves a Grignard reaction between 3-Piperidinobutyric acid ethyl ester and 2-Bromothiophene. The reaction proceeds as follows:
Grignard Reaction: The Grignard reagent is prepared by reacting 2-Bromothiophene with magnesium in anhydrous ether.
Addition Reaction: The Grignard reagent is then added to 3-Piperidinobutyric acid ethyl ester to form the intermediate product.
Dehydration: The intermediate product undergoes dehydration in acidic conditions to yield Piperidylthiambutene.
Industrial Production Methods: Industrial production methods for Piperidylthiambutene are not well-documented in the literature. the synthesis process described above can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions: Piperidylthiambutene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Piperidylthiambutene can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in polar solvents.
Major Products:
Oxidation: Oxidized derivatives of Piperidylthiambutene.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted Piperidylthiambutene derivatives with various functional groups.
Scientific Research Applications
Piperidylthiambutene has several scientific research applications, including:
Mechanism of Action
Piperidylthiambutene exerts its effects by acting as an agonist at the mu-opioid receptor. This interaction leads to the activation of G-protein coupled pathways, resulting in analgesic effects. The compound’s mechanism of action is similar to that of other opioids, involving the inhibition of neurotransmitter release and modulation of pain perception .
Comparison with Similar Compounds
Piperidylthiambutene is unique among synthetic opioids due to its distinct chemical structure. Similar compounds include:
Fentanyl: A potent synthetic opioid with a different chemical structure and higher potency.
Isotonitazene: Another synthetic opioid with a different structure but similar analgesic effects.
Brorphine: A non-fentanyl opioid with comparable potency and effects.
Piperidylthiambutene stands out due to its structural uniqueness and comparable potency to morphine, making it a valuable compound for research and forensic applications.
Properties
IUPAC Name |
1-(4,4-dithiophen-2-ylbut-3-en-2-yl)piperidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NS2.ClH/c1-14(18-9-3-2-4-10-18)13-15(16-7-5-11-19-16)17-8-6-12-20-17;/h5-8,11-14H,2-4,9-10H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZHZKXPFTYSUSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=C(C1=CC=CS1)C2=CC=CS2)N3CCCCC3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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